molecular formula C6H2BrF2NO3 B1405068 6-Bromo-3,4-difluoro-2-nitrophenol CAS No. 1644281-87-7

6-Bromo-3,4-difluoro-2-nitrophenol

Cat. No. B1405068
CAS RN: 1644281-87-7
M. Wt: 253.99 g/mol
InChI Key: CGGFDLQNYKVWJN-UHFFFAOYSA-N
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Description

6-Bromo-3,4-difluoro-2-nitrophenol is a chemical compound with the molecular formula C6H2BrF2NO3 . It has a molecular weight of 253.99 g/mol . The compound is also known by other names such as SCHEMBL2897221, CGGFDLQNYKVWJN-UHFFFAOYSA-N, and MFCD26099166 .


Synthesis Analysis

The synthesis of 6-Bromo-3,4-difluoro-2-nitrophenol involves the reaction of 2-Bromo-4,5-difluorophenol with nitric acid in dichloromethane at -20°C . The reaction mixture is stirred at -15°C for 20 minutes. After extractive work up with water and dichloromethane, the crude product is purified via automated column chromatography to yield the desired nitrophenol .


Molecular Structure Analysis

The InChI of the compound is InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H . The compound has a topological polar surface area of 66 Ų and a complexity of 213 .


Physical And Chemical Properties Analysis

The compound has a density of 2.043±0.06 g/cm3 . It has a boiling point of 254.3±35.0 °C . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Synthesis of Carbazoles and Dibenzofurans

6-Bromo-3,4-difluoro-2-nitrophenol: is utilized in the Lewis acid-promoted synthesis of carbazoles and dibenzofurans . These compounds are significant for their diverse biological activities and potential therapeutic applications.

Antimicrobial Agents

This compound serves as an intermediate in the synthesis of antimicrobial agents . It’s particularly useful for creating fluoroquinolones and cephalosporins, which are classes of antibiotics known for their broad-spectrum activity.

Organofluorine Chemistry

In the field of organofluorine chemistry, 6-Bromo-3,4-difluoro-2-nitrophenol is a valuable reagent. Companies like Alfa Chemistry specialize in providing this compound for various research and development purposes .

Chromatography and Mass Spectrometry

The compound is also relevant in chromatography and mass spectrometry applications. It can be used in the preparation of samples or as a standard in analytical methods to identify and quantify other substances .

Biopharma Production

In biopharmaceutical production, this chemical can be involved in the synthesis of complex molecules that are used as active pharmaceutical ingredients .

Advanced Battery Science

6-Bromo-3,4-difluoro-2-nitrophenol: may find applications in advanced battery science. Its properties could be harnessed in the development of new materials for better energy storage solutions .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3,4-difluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFDLQNYKVWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-difluoro-2-nitrophenol

Synthesis routes and methods

Procedure details

To a round bottom flask containing 2-bromo-4,5-difluorophenol (2.7 g, 12.9 mmol) and ammonium nickel sulfate (2.6 g, 6.46 mmol) is added dichloromethane (15 mL) at RT. A solution of 70% nitric acid (1.2 ml) is added dropwise and the slurry is stirred for 20 to 30 min. The mixture is then quenched with excess MgSO4, filtered and concentrated. The product is used in the next step without purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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